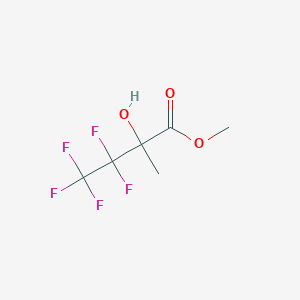

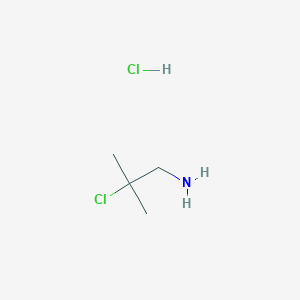

![molecular formula C8H9ClN2S B2929564 Benzo[b]thiophen-6-ylhydrazine hydrochloride CAS No. 2230799-71-8](/img/structure/B2929564.png)

Benzo[b]thiophen-6-ylhydrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[b]thiophen-6-ylhydrazine hydrochloride is a derivative of benzothiophene . Benzothiophenes are aromatic heterocyclic compounds containing benzene and thiophene rings . They are present in a large number of natural and non-natural compounds and have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiophene derivatives has attracted intensive research due to their wide range of applicability . Various mild and efficient approaches for the synthesis of benzothiophenes have been developed over the years . Different catalysts and substrates have been applied for benzothiophene synthesis . An example of a synthesis method is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

The molecular formula of Benzo[b]thiophen-6-ylhydrazine hydrochloride is C8H8N2S.ClH . The InChI code is 1S/C8H8N2S.ClH/c9-10-7-2-1-6-3-4-11-8(6)5-7;/h1-5,10H,9H2;1H .Chemical Reactions Analysis

Reactions of aryne intermediates with a variety of sulfides are attractive methods for preparing a wide range of organosulfur compounds . In the 1980s, a pioneering study on the reaction between sulfides and benzyne intermediate (I) generated from benzenediazonium-2-carboxylate was reported .Physical And Chemical Properties Analysis

The molecular weight of Benzo[b]thiophen-6-ylhydrazine hydrochloride is 200.69 . It is a powder with a storage temperature at room temperature .Aplicaciones Científicas De Investigación

Organic Optoelectronic Devices

Benzo[b]thiophene derivatives are pivotal in the development of organic optoelectronic devices due to their excellent photophysical properties. They serve as π-building blocks in emitters, photosensitizers, and semiconductors . The air-stability and commercial availability of these compounds make them particularly attractive for practical applications.

Organic Semiconductors

The thiophene ring system is integral to the advancement of organic semiconductors. These compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their unique electronic properties allow for efficient charge transport, which is essential for high-performance semiconductor devices .

Corrosion Inhibitors

In industrial chemistry and material science, thiophene derivatives, including Benzo[b]thiophen-6-ylhydrazine hydrochloride, are utilized as corrosion inhibitors. Their ability to form protective layers on metal surfaces helps prevent corrosion, extending the life of various industrial components .

Pharmacological Properties

Thiophene derivatives exhibit a wide range of pharmacological properties. They have been studied for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents. This makes them valuable scaffolds in medicinal chemistry for the development of new therapeutic agents .

Synthetic Organic Chemistry

Benzo[b]thiophene is a crucial player in synthetic organic chemistry. It is involved in various heterocyclization reactions, such as the Gewald reaction, which synthesizes aminothiophene derivatives, and the Paal–Knorr reaction, known for the condensation of 1,4-dicarbonyl compounds with sulfurizing agents to form thiophene derivatives .

Material Science

In material science, Benzo[b]thiophene derivatives are explored for their potential in creating new materials with desirable properties. Their structural versatility allows for the design of materials with specific optical, electronic, and mechanical characteristics, which can be tailored for a wide range of applications .

Safety and Hazards

The safety information available indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

Benzothiophene derivatives have been the subject of ongoing research due to their wide range of applications in medicinal chemistry . They have been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules . Therefore, it is expected that research into the synthesis and applications of Benzo[b]thiophen-6-ylhydrazine hydrochloride and similar compounds will continue in the future.

Propiedades

IUPAC Name |

1-benzothiophen-6-ylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S.ClH/c9-10-7-2-1-6-3-4-11-8(6)5-7;/h1-5,10H,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHSVKTXPPVYED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2)NN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-6-ylhydrazine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

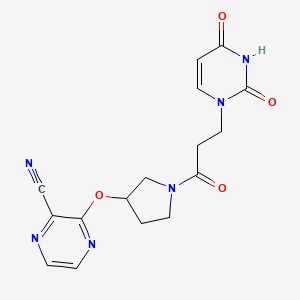

![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2929487.png)

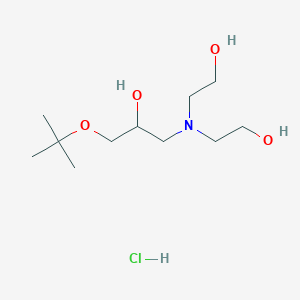

![N-methyl-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2929489.png)

![2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2929490.png)

![Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2929493.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2929494.png)

![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2929497.png)

![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)